N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARZZRGVMTWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline coreThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, with mechanisms involving the inhibition of key enzymes involved in cell proliferation.
Key Findings:
- Cytotoxicity: Studies report IC50 values below 10 μM against several cancer cell lines, indicating potent anticancer properties .
- Mechanism of Action: The compound may inhibit DNA topoisomerase II and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, making it a candidate for the development of new antibiotics.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Candida albicans | 0.30 μg/mL |
Research indicates that this compound effectively reduces biofilm formation in bacterial strains, outperforming standard antibiotics like ciprofloxacin.
Biological Research
The compound has been studied for its effects on various biological pathways, including those involved in inflammation and cell signaling.
Case Study: Inhibition of Kinases
In vitro studies have shown that this compound inhibits specific kinases involved in cancer progression, demonstrating potential as a therapeutic agent for targeted cancer therapies .
Material Science Applications
This compound is also being explored for its role in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Key Insights:
- Organic Electronics: The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
- Synthesis Techniques: Various synthesis methods have been developed to enhance the yield and purity of the compound for industrial applications.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoxaline Core
- N-Methylquinoxaline-6-carboxamide (): This analog replaces the 2-chlorophenylmethyl group with a simple methyl substituent. Such simplified analogs are often used as intermediates in drug discovery to study structure-activity relationships.
- N-[5-Chloro-4-[(4-Chlorophenyl)-cyanomethyl]-2-methylphenyl]-2,3-diphenylquinoxaline-6-carboxamide (): This derivative features a diphenylquinoxaline core and additional substituents, including a 4-chlorophenylcyanomethyl group. The increased molecular weight (599.51 g/mol) and steric bulk may enhance thermal stability (boiling point: 672.1°C) compared to the simpler N-[(2-chlorophenyl)methyl] analog. The diphenyl groups could also influence π-π stacking interactions, relevant for materials science applications.
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| N-[(2-Chlorophenyl)methyl]quinoxaline-6-carboxamide | Not provided | Not provided | Not available | Not available |
| N-Methylquinoxaline-6-carboxamide | C₁₁H₁₁N₃O | ~201.23 (estimated) | Not available | Not available |
| N-[5-Chloro-4-...phenylquinoxaline-6-carboxamide | C₃₆H₂₄Cl₂N₄O | 599.51 | 672.1 | 1.333 |
Positional Isomerism in Chlorophenyl Substituents
- Its urea backbone suggests different hydrogen-bonding capabilities and agrochemical applications (e.g., herbicide). The 2-chloro substitution may optimize steric interactions in target enzymes compared to 4-chloro analogs.
Pencycuron (N-[(4-Chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea) ():
The 4-chlorophenylmethyl substituent in pencycuron highlights how positional isomerism affects biological activity. The para-chloro group may alter electronic effects or binding affinity in pesticidal targets compared to ortho-substituted analogs.
Crystallographic and Hydrogen-Bonding Profiles
- N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide (): This structurally complex acetamide derivative demonstrates the role of hydrogen bonding (O—H⋯O interactions) in stabilizing crystal lattices. While distinct from quinoxaline carboxamides, it underscores the importance of substituent geometry (e.g., cyclopentyl vs. phenyl groups) in dictating solid-state properties.
Research Implications and Gaps
- Further studies are needed to confirm this.
- Physical Properties: The higher boiling point and density of the diphenylquinoxaline analog () indicate that aromatic substituents enhance thermal stability, which could be leveraged in high-temperature materials.
- Safety and Handling: Limited safety data (e.g., MSDS) for these compounds () highlight the need for comprehensive toxicological profiling.
Biological Activity
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and antitubercular properties, supported by relevant case studies and research findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications on the quinoxaline nucleus significantly influence their pharmacological properties. The presence of halogen substituents, such as chlorine, has been shown to enhance biological activity due to increased electron-withdrawing effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound exhibited growth inhibition against various cancer cell lines. For instance, it demonstrated an IC50 value of 9 μM against the MCF-7 breast cancer cell line, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of the chloro group at the 2-position on the phenyl ring enhances cytotoxicity. Compounds with electron-withdrawing groups showed improved activity against tumor cells .
Case Study: MTT Assay Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 9 |
| Doxorubicin (Reference) | MCF-7 | 0.53 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In vitro Antimicrobial Evaluation : The compound showed significant antibacterial activity against various pathogens. For example, it exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, suggesting strong bactericidal properties .
Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
Antitubercular Activity
The compound's potential as an antitubercular agent has also been investigated:
- Activity Against Mycobacterium tuberculosis : Research indicates that quinoxaline derivatives can act as DNA-damaging agents against M. tuberculosis. This compound showed promising results in inhibiting the growth of M. tuberculosis with an MIC value of 1.5 μg/mL .
Antitubercular Activity Data
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 1.5 |
| Reference Drug (Isoniazid) | 0.1 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.
- Antitubercular Mechanism : The compound acts by damaging DNA in M. tuberculosis, which is critical for its replication and survival.
Q & A
Q. What are the established synthetic routes for N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide, and what reaction conditions optimize yield?
The compound is synthesized via condensation reactions. For example, derivatives of N-[(2-chlorophenyl)methyl]urea are prepared by reacting ethyl cyanoacetate with substituted ureas in sodium ethoxide/methoxide at controlled temperatures (e.g., 60–80°C) . Key steps include purification via column chromatography (silica gel) and recrystallization from solvent mixtures like n-hexane/ethyl acetate. Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray diffraction (XRD): Determines crystal packing and hydrogen-bonding networks. For example, space group P222 with unit cell parameters a = 8.8038 Å, b = 11.3417 Å, c = 25.485 Å .
- NMR and FTIR: Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and aromatic proton environments .
- High-resolution mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What are the key structural features revealed by crystallography?
The quinoxaline core adopts a planar conformation, with the 2-chlorobenzyl substituent forming dihedral angles of ~78–84° with adjacent aromatic rings. Intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains along specific axes (e.g., a-axis) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., unexpected bond angles in XRD vs. computational models) require multi-method validation:
- DFT calculations: Compare optimized geometries with experimental XRD data to assess steric/electronic effects .
- Variable-temperature NMR: Probe dynamic processes (e.g., rotational barriers) that may explain differences in solution vs. solid-state structures .
- Rietveld refinement: Re-analyze XRD datasets to correct for thermal motion or disorder .
Q. What strategies improve reaction yields in multi-step syntheses of quinoxaline carboxamide derivatives?
- Protecting groups: Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during amide coupling .
- Catalytic systems: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings for aryl substitutions .
- Solvent optimization: Polar aprotic solvents (DMF, THF) improve solubility of intermediates, as seen in analogous quinoxaline syntheses .
Q. How do steric and electronic effects influence the biological or material properties of this compound?
- Steric effects: Bulky substituents (e.g., 2-chlorobenzyl) reduce rotational freedom, potentially enhancing binding affinity in enzyme inhibition studies .
- Electronic effects: Electron-withdrawing groups (e.g., nitro, chloro) on the quinoxaline ring alter charge distribution, impacting photophysical properties in optoelectronic applications .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported hydrogen-bonding parameters?
Variations in O–H⋯O bond lengths (e.g., 1.8–2.2 Å across studies) may arise from temperature-dependent crystallography or solvent effects. Mitigation strategies:
- Low-temperature XRD: Reduces thermal motion artifacts .
- Hirshfeld surface analysis: Quantifies intermolecular interactions to identify outliers .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P222 | |
| Unit cell volume (ų) | 2544.7 | |
| R-factor (final refinement) | R1 = 0.060, wR2 = 0.186 | |
| Dihedral angle (quinoxaline vs. aryl) | 78.89°–83.59° |
Q. Table 2. Synthetic Optimization Checklist
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 60–80°C | Maximizes kinetics |
| Solvent polarity | Ethanol/THF | Enhances solubility |
| Catalyst loading | 5 mol% Pd/C | Reduces side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
